molecular formula C26H25ClN2O5S B15102015 propan-2-yl (2Z)-5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl (2Z)-5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15102015
M. Wt: 513.0 g/mol
InChI Key: SGJAPGNMLFPNBL-BKUYFWCQSA-N
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Description

"Propan-2-yl (2Z)-5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate" is a thiazolo[3,2-a]pyrimidine derivative characterized by three key structural features: (i) a propan-2-yl ester at position 6, (ii) a 4-chlorophenyl group at position 5, and (iii) a 3,4-dimethoxybenzylidene moiety at position 2. This compound belongs to a class of fused heterocycles synthesized via condensation reactions involving thiouracil derivatives, aromatic aldehydes, and acylating agents under reflux conditions .

Properties

Molecular Formula

C26H25ClN2O5S

Molecular Weight

513.0 g/mol

IUPAC Name

propan-2-yl (2Z)-5-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H25ClN2O5S/c1-14(2)34-25(31)22-15(3)28-26-29(23(22)17-7-9-18(27)10-8-17)24(30)21(35-26)13-16-6-11-19(32-4)20(12-16)33-5/h6-14,23H,1-5H3/b21-13-

InChI Key

SGJAPGNMLFPNBL-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene group’s substitution pattern significantly impacts physicochemical properties:

  • 3,4-Dimethoxybenzylidene (Target Compound) : The methoxy groups enhance electron density, favoring hydrogen bonding (C–H···O) and π-π stacking in crystal packing .
  • 2-Fluoro-4-methoxybenzylidene () : The fluorine atom introduces steric and electronic effects, leading to a triclinic (P1) crystal system with distinct unit cell parameters (a = 11.7374 Å, b = 14.3062 Å) .
  • 2,4,6-Trimethylbenzylidene (a): Methyl groups increase hydrophobicity, resulting in a higher melting point (243–246°C) compared to cyano-substituted analogs (213–215°C) due to enhanced van der Waals interactions .

Ester Group Modifications

The ester group’s bulkiness affects solubility and molecular packing:

  • Propan-2-yl Ester (Target Compound) : The branched ester may reduce crystallinity compared to linear esters (e.g., ethyl or methyl), though direct data are unavailable.
  • Ethyl Ester (): In a monoclinic (P21/n) crystal system, the ethyl group adopts a staggered conformation, with intermolecular C–H···O interactions stabilizing the lattice .
  • Methyl Ester () : Smaller size allows tighter packing in a triclinic system (Z = 4, V = 2128.69 ų), though density (1.462 Mg/m³) remains comparable to ethyl analogs .

Aryl Group at Position 5

The aryl substituent’s electronic nature influences reactivity and intermolecular interactions:

  • 4-Chlorophenyl (Target Compound) : The electron-withdrawing Cl atom may enhance electrophilic reactivity at the pyrimidine core compared to electron-donating groups.
  • 4-Methoxyphenyl () : The methoxy group improves solubility in polar solvents, as evidenced by NMR shifts (δ 7.41 ppm for aromatic protons) .

Physicochemical Properties

Compound (Reference) Benzylidene Substituent Position 5 Substituent Ester Group Melting Point (°C) Crystal System
Target Compound 3,4-Dimethoxy 4-Chlorophenyl Propan-2-yl N/A N/A
a 2,4,6-Trimethyl 5-Methylfuran-2-yl - 243–246 -
2-Fluoro-4-methoxy 4-Methoxyphenyl Methyl N/A Triclinic (P1)
2,4,6-Trimethoxy Phenyl Ethyl N/A Monoclinic (P21/n)

Crystallographic Trends

Compounds with halogen or methoxy substituents exhibit distinct packing patterns:

  • Triclinic Systems () : Driven by fluorine’s steric demand and methoxy-directed hydrogen bonds .
  • Monoclinic Systems (): Bulky 2,4,6-trimethoxybenzylidene groups enforce a layered arrangement stabilized by C–H···O interactions .

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